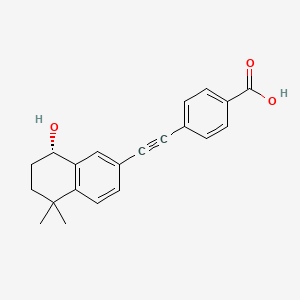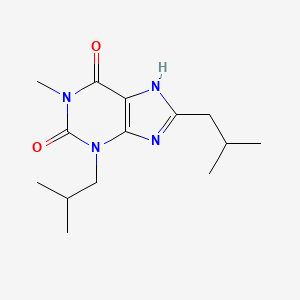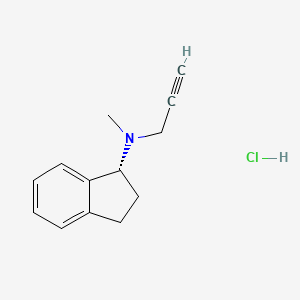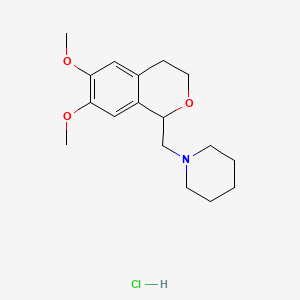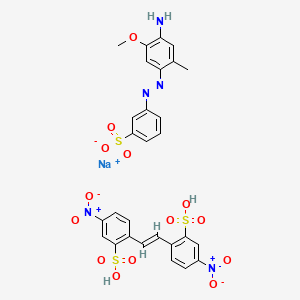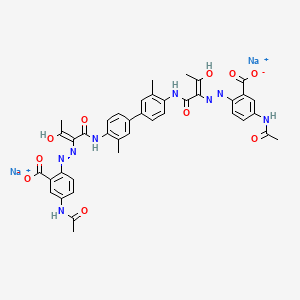
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dye chemistry. This compound is particularly notable for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the preparation of the azo groups through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of various solvents and catalysts to optimize the reaction rates and product formation.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: In biological research, it is used to stain cells and tissues, aiding in microscopic analysis.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as antimicrobial agents.
Industry: It is used in the manufacturing of dyes and pigments for textiles and other materials.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The azo groups can interact with proteins and nucleic acids, altering their structure and function. This interaction is often mediated through hydrogen bonding and van der Waals forces, leading to changes in the biological activity of the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other azo dyes such as methyl orange and Congo red. These compounds share the characteristic azo groups but differ in their specific substituents and overall structure.
Uniqueness
What sets 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt apart is its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly useful in applications where other azo dyes may not be suitable.
属性
CAS 编号 |
95027-07-9 |
|---|---|
分子式 |
C31H31N8NaO7S2 |
分子量 |
714.8 g/mol |
IUPAC 名称 |
sodium;4-[2-[[5-cyano-3-[[2,5-dimethyl-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]-6-(2-hydroxyethylamino)-4-methylpyridin-2-yl]amino]ethyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N8O7S2.Na/c1-19-16-28(20(2)15-27(19)37-36-23-5-4-6-25(17-23)48(44,45)46)38-39-29-21(3)26(18-32)30(34-13-14-40)35-31(29)33-12-11-22-7-9-24(10-8-22)47(41,42)43;/h4-10,15-17,40H,11-14H2,1-3H3,(H2,33,34,35)(H,41,42,43)(H,44,45,46);/q;+1/p-1 |
InChI 键 |
DTMXXOKOUZQXSR-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=C(N=C(C(=C2C)C#N)NCCO)NCCC3=CC=C(C=C3)S(=O)(=O)[O-])C)N=NC4=CC(=CC=C4)S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


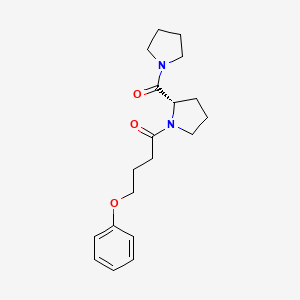



![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
